3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitrobenzofuran-2(3H)-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. The use of advanced techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-[(Dimethylamino)methylidene]-6-amino-2-benzofuran-1(3H)-one .
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
- 3-[(Dimethylamino)methylidene]-6-fluoro-2-benzofuran-1(3H)-one
- 3-[(Dimethylamino)methylidene]-6-chloro-2-benzofuran-1(3H)-one
- 3-[(Dimethylamino)methylidene]-6-bromo-2-benzofuran-1(3H)-one
Comparison: Compared to its analogs, 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound particularly valuable for certain applications .
Eigenschaften
CAS-Nummer |
89968-06-9 |
---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)-6-nitro-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10N2O4/c1-12(2)6-10-8-4-3-7(13(15)16)5-9(8)11(14)17-10/h3-6H,1-2H3 |
InChI-Schlüssel |
CHRNCQWGLBIICI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.